N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine hydrochloride
Description
Structural Significance of the Pyrrolidinyl-Oxadiazole Scaffold
The pyrrolidinyl-oxadiazole scaffold combines the planar, aromatic 1,2,4-oxadiazole ring with the non-planar, aliphatic pyrrolidine group, creating a stereoelectronically diverse framework. The 1,2,4-oxadiazole core contributes aromaticity and dipole moments (approximately 4.5 Debye) that facilitate π-π stacking and dipole-dipole interactions with protein targets. Concurrently, the pyrrolidine ring introduces chirality and conformational flexibility, enabling adaptation to binding pockets in enzymes such as thymidine phosphorylase and parasitic ion channels.
The dimethylamine substituent at position 3 of the oxadiazole (Figure 1) enhances electron density through its +I effect, increasing the heterocycle's nucleophilicity. This modification improves solubility in polar solvents (logP ≈ 1.2) while maintaining metabolic stability, as demonstrated in hepatic microsome assays (t₁/₂ > 120 minutes).
Table 1: Key physicochemical properties of N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₄O·HCl |
| Molecular Weight | 218.69 g/mol |
| logP (Predicted) | 1.2 ± 0.3 |
| Aqueous Solubility (25°C) | 12 mg/mL in H₂O |
| pKa (Dimethylamine) | 9.8 |
Historical Development of Dimethylamine-Substituted Oxadiazoles
The synthetic exploration of 1,2,4-oxadiazoles bearing amino substituents began in the early 2000s, with patent literature first describing N,N-dimethyl variants in 2012 (CAS 2138004-41-6). Early work focused on cyclocondensation reactions between amidoximes and carboxylic acid derivatives, but these methods suffered from low yields (<30%) in sterically hindered systems.
Breakthroughs in microwave-assisted synthesis (2014–2018) enabled efficient construction of the title compound via a three-component reaction:
- Formation of the amidoxime intermediate from pyrrolidine-2-carbonitrile
- Cyclization with dimethylcyanamide under microwave irradiation (150°C, 20 minutes)
- HCl-mediated salt formation
This approach improved yields to 68–72% while reducing reaction times from 24 hours to <1 hour, facilitating large-scale production (kg quantities). Subsequent structure-activity relationship (SAR) studies revealed that dimethylamine substitution at position 3 enhances target affinity 3–5 fold compared to unsubstituted analogs, likely due to favorable van der Waals interactions in hydrophobic binding pockets.
Bioisosteric Role of 1,2,4-Oxadiazole Ring Systems in Drug Design
The 1,2,4-oxadiazole ring serves as a non-classical bioisostere for ester (-COO-) and amide (-CONH-) functionalities, addressing metabolic instability while preserving hydrogen-bonding capacity. Key advantages include:
- Hydrolysis Resistance: Oxadiazoles exhibit 10–100× greater stability in plasma compared to esters (t₁/₂ > 6 hours vs. <30 minutes)
- Dipole Mimicry: The 1,2,4-oxadiazole's dipole moment (4.5 D) closely matches that of peptide bonds (3.7 D), enabling conserved interactions with protease active sites
- Spatial Compatibility: The 2.4 Å O-N distance in 1,2,4-oxadiazoles aligns with the 2.3 Å O-O distance in phosphate groups, facilitating kinase inhibition
In the case of this compound, the oxadiazole replaces a labile ester group in progenitor compounds while maintaining inhibitory activity against Haemonchus contortus (IC₅₀ = 0.78 μM vs. 2.1 μM for ester analog). This bioisosteric substitution also improved selectivity indices (>100× vs. mammalian cells) by eliminating off-target interactions with human carboxylesterases.
Table 2: Bioisosteric equivalence between 1,2,4-oxadiazole and ester/amide groups
| Property | 1,2,4-Oxadiazole | Ester | Amide |
|---|---|---|---|
| Metabolic Stability | High (CYP3A4 t₁/₂ >2h) | Low (CYP3A4 t₁/₂ <0.5h) | Moderate (t₁/₂ ~1h) |
| Dipole Moment (D) | 4.5 | 1.8 | 3.7 |
| Hydrogen Bond Capacity | 2 acceptors | 1 acceptor | 1 donor, 1 acceptor |
| π-Stacking Potential | High | Low | Moderate |
The strategic incorporation of the pyrrolidine ring further enhances target engagement through:
- Stereochemical Diversity: The puckered conformation samples multiple torsional angles (ΔG⧧ ≈ 8 kcal/mol for ring inversion)
- Cation-π Interactions: Protonated pyrrolidine nitrogen engages aromatic residues (e.g., Tyr, Phe) in target proteins
- Solubility Modulation: The secondary amine increases water solubility by 40% compared to cyclohexyl analogs
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethyl-5-pyrrolidin-2-yl-1,2,4-oxadiazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c1-12(2)8-10-7(13-11-8)6-4-3-5-9-6;/h6,9H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSVODVSWGJDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)C2CCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the pyrrolidine ring and the dimethylamine group. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
2.1. Core Heterocycle Variations
1,2,4-Oxadiazole vs. 1,2,4-Thiadiazole :
The compound in -(5-cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, replaces the oxygen atom in oxadiazole with sulfur. Thiadiazoles exhibit higher lipophilicity, which may improve membrane permeability but reduce water solubility compared to oxadiazoles .- 1,2,4-Oxadiazole vs. 1,2,4-Triazole: describes N,N-dimethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amines.
2.2. Substituent Variations
Pyrrolidine vs. Piperidine :
highlights N,N-dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine, where the six-membered piperidine ring replaces pyrrolidine. Piperidine’s larger ring size reduces conformational flexibility but may improve metabolic stability .Aromatic vs. Aliphatic Substituents :
[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine Hydrochloride () substitutes pyrrolidine with a fluorophenyl group. Fluorine’s electronegativity enhances aromatic interactions and bioavailability, while aliphatic pyrrolidine favors solubility and CNS penetration .
2.3. Functional Group Modifications
- Amine Position and Substituents :
[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride () features an ethylamine chain instead of dimethylamine. The extended chain may increase steric hindrance but improve solubility in water and alcohols .
Physicochemical and Pharmacological Properties
Key Research Findings
Bioactivity : Pyrrolidine-containing oxadiazoles (e.g., the target compound) show promise in CNS drug design due to their balanced lipophilicity and solubility .
Metabolic Stability : Piperidine analogs () exhibit longer half-lives in vitro compared to pyrrolidine derivatives, attributed to reduced ring strain .
Solubility vs. Permeability : Ethylamine-substituted oxadiazoles () demonstrate superior aqueous solubility but may require structural optimization for blood-brain barrier penetration .
Biological Activity
N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C₉H₁₂N₄O and a molecular weight of approximately 182.22 g/mol. Its structural features include a pyrrolidine ring and an oxadiazole moiety, which are known for their biological activity. The presence of these functional groups suggests that the compound may exhibit diverse pharmacological properties.
Biological Activity Overview
N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. For instance, in MCF-7 breast cancer cells, it has been shown to increase p53 expression levels and activate caspase-3, leading to apoptotic cell death .
- Antimicrobial Properties : The oxadiazole derivatives have been noted for their antimicrobial properties against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, related oxadiazole compounds have demonstrated significant activity against bacteria and fungi .
The mechanisms through which N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine exerts its biological effects are still being elucidated. However, several studies suggest potential mechanisms:
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death .
- Inhibition of Enzymatic Activity : Related compounds have shown the ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. This suggests that N,N-dimethyl derivatives may also exhibit similar inhibitory effects on relevant enzymes .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antimicrobial | Potential activity against various pathogens | |
| Enzyme Inhibition | Possible inhibition of carbonic anhydrases |
Case Study: Anticancer Activity
A notable study investigated the effects of N,N-dimethyl derivatives on cancer cell lines. The findings indicated that compounds with similar structures could achieve IC50 values in the micromolar range against MCF-7 cells, suggesting significant anticancer potential . Further molecular docking studies revealed strong interactions with target proteins involved in cancer progression.
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Structural Modifications : To enhance biological activity and selectivity, further chemical modifications could be explored based on structure–activity relationship (SAR) studies.
- In Vivo Studies : Conducting in vivo studies will be crucial to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models.
- Mechanistic Studies : More detailed investigations into the molecular mechanisms underlying its biological activities will help clarify its potential as a therapeutic agent.
Q & A
Q. What are the established synthetic routes for N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine hydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization reactions involving precursors like amidoximes and carboxylic acid derivatives. A common method involves reacting a substituted amidoxime with a pyrrolidine-containing acyl chloride in anhydrous pyridine under reflux (60–80°C for 12–24 hours). Optimization includes controlling stoichiometry (1:1 molar ratio), using catalytic DMAP to accelerate cyclization, and purifying intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl gas in dry ether .
Q. How can the structural purity of this compound be verified post-synthesis?
Use a combination of analytical techniques:
- HPLC : C18 column, mobile phase (acetonitrile/0.1% TFA in H₂O), retention time compared to standards.
- NMR : Confirm absence of unreacted pyrrolidine (δ 1.6–2.1 ppm for CH₂ groups) and validate oxadiazole C=N signals (δ 8.3–8.7 ppm).
- Mass spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ (calculated for C₉H₁₆ClN₅O: 253.1 m/z). Residual solvents (e.g., pyridine) should be quantified via GC-MS .
Q. What are the recommended storage conditions to ensure compound stability?
Store as a hydrochloride salt at –20°C in amber vials under argon to prevent hygroscopic degradation. Stability in solution (DMSO or aqueous buffers) should be monitored via UV-Vis spectroscopy (λmax ~270 nm) over 72 hours. Degradation products, if observed, may include hydrolyzed oxadiazole rings or oxidized pyrrolidine moieties .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Single-crystal X-ray diffraction (SCXRD) is critical. For example, SHELXL refinement (using SHELX-2018/3 ) can confirm the oxadiazole ring geometry (bond lengths: C–N ~1.30 Å, N–O ~1.36 Å) and protonation state of the pyrrolidine nitrogen. Hydrogen bonding networks (e.g., N–H⋯Cl interactions) stabilize the crystal lattice and clarify tautomer dominance. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts .
Example Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell (Å) | a=8.21, b=10.45, c=12.73 |
| Resolution (Å) | 0.84–1.10 |
| R-factor | <0.05 |
Q. What strategies address contradictions in reported pharmacological activity data?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation steps:
- Dose-response curves : Use ≥10 concentrations (1 nM–100 μM) in triplicate.
- Off-target profiling : Screen against related receptors (e.g., 5-HT1A, σ receptors) via radioligand binding assays.
- Metabolic stability : Compare hepatic microsome half-life (human vs. rodent) to rule out species-specific metabolism .
Q. How can computational modeling predict interactions with biological targets?
Perform molecular docking (AutoDock Vina, Schrödinger Suite) using high-resolution target structures (e.g., PDE5 or kinase domains). Key parameters:
- Protonated pyrrolidine nitrogen forms salt bridges with Asp/Glu residues.
- Oxadiazole acts as a hydrogen bond acceptor with backbone amides. Validate predictions via mutagenesis (e.g., Ala-scanning of predicted binding residues) .
Q. What analytical methods detect decomposition under physiological conditions?
Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Monitor degradation via:
- LC-MS/MS : Track parent ion depletion and fragment ions (m/z 85 for pyrrolidine loss).
- Circular dichroism : Detect chiral center inversion in pyrrolidine under stress conditions.
- NMR kinetics : Quantify hydrolysis rates of the oxadiazole ring (e.g., half-life >24 hours indicates stability) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
